molecular formula C19H20N2O3 B11421452 N-(2-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421452
M. Wt: 324.4 g/mol
InChI Key: ASPHEOFEYCVRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound A , belongs to the class of oxazole derivatives Its chemical structure features an oxazole ring fused with an amide group and aromatic substituents

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Amide Formation:

    Protecting Groups:

Reaction Conditions::
  • Reactions typically occur under mild conditions, using suitable solvents and catalysts.
  • Temperature, pH, and stoichiometry play crucial roles in achieving high yields.
Industrial Production::
  • While no specific industrial-scale production methods are reported for Compound A, its synthesis can be adapted for larger-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound A finds applications in various fields:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

  • Compound A’s uniqueness lies in its oxazole-amide hybrid structure.
  • Similar Compounds:

      Other Oxazoles: 4,5-dihydro-1,2-oxazoles with different substituents.

      Amides: Explore related amides with diverse aromatic groups.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-3-13-7-4-5-10-16(13)20-19(22)18-12-17(21-24-18)14-8-6-9-15(11-14)23-2/h4-11,18H,3,12H2,1-2H3,(H,20,22)

InChI Key

ASPHEOFEYCVRJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.